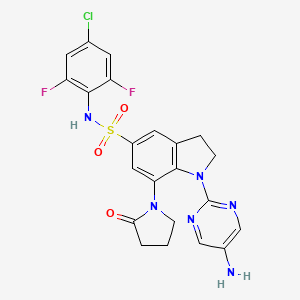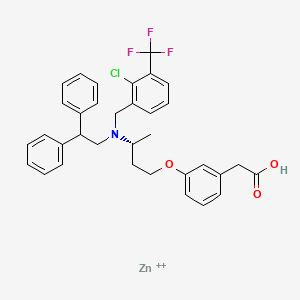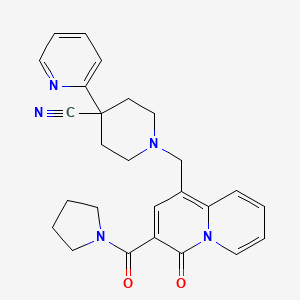![molecular formula C49H70N16O12 B10860555 (2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B10860555.png)
(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KISS1-543, also known as kisspeptin-54, is a peptide encoded by the KISS1 gene in humans. This compound is a part of the kisspeptin family, which plays a crucial role in regulating the reproductive system. Kisspeptin-54 is known for its ability to suppress metastasis in certain cancers, making it a significant focus of research in oncology and reproductive biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
KISS1-543 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of KISS1-543 involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of peptide bond formation.
Chemical Reactions Analysis
Types of Reactions
KISS1-543 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KISS1-543 can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Scientific Research Applications
KISS1-543 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis, influencing puberty and reproductive functions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
KISS1-543 exerts its effects by binding to the G-protein coupled receptor, GPR54. This interaction triggers a cascade of intracellular signaling pathways, leading to the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. GnRH then stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for sexual maturation and gametogenesis .
Comparison with Similar Compounds
Similar Compounds
Kisspeptin-10: A shorter peptide with similar functions but lower potency.
Kisspeptin-13: Another shorter variant with distinct receptor binding properties.
Kisspeptin-14: Known for its role in regulating reproductive hormones.
Uniqueness of KISS1-543
KISS1-543 is unique due to its length and high affinity for the GPR54 receptor, making it more effective in triggering the release of GnRH. Its ability to suppress metastasis in certain cancers also sets it apart from other kisspeptins .
Properties
Molecular Formula |
C49H70N16O12 |
|---|---|
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C49H70N16O12/c1-27(2)19-34(43(72)58-33(42(71)57-25-40(52)69)12-8-18-56-48(53)54-3)63-49(77)65-64-47(76)36(21-28-9-5-4-6-10-28)60-46(75)38(26-66)62-45(74)37(23-39(51)68)61-44(73)35(22-30-11-7-17-55-24-30)59-41(70)32(50)20-29-13-15-31(67)16-14-29/h4-7,9-11,13-17,24,27,32-38,66-67H,8,12,18-23,25-26,50H2,1-3H3,(H2,51,68)(H2,52,69)(H,57,71)(H,58,72)(H,59,70)(H,60,75)(H,61,73)(H,62,74)(H,64,76)(H3,53,54,56)(H2,63,65,77)/t32-,33+,34+,35-,36+,37+,38+/m1/s1 |
InChI Key |
IEMIUSHLJHUQOA-QZRIQWDPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=NC)N)C(=O)NCC(=O)N)NC(=O)NNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC2=CN=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NCC(=O)N)NC(=O)NNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)
![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)
![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)
![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)
![(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide](/img/structure/B10860508.png)


![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)
![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)
![(1,1-dioxo-1,3-thiazolidin-3-yl)-[(3S,5S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B10860528.png)
![5-[2-[2-[[4-(Dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid](/img/structure/B10860534.png)

![(2R,3R)-2-(fluoromethyl)-7-N-methyl-5-N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B10860540.png)
![(3S)-3-[2-[(1,1-dioxothian-4-yl)methyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B10860548.png)
